molecular formula C16H20Cl2N2O2 B1388325 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride CAS No. 298196-89-1

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride

Cat. No.: B1388325
CAS No.: 298196-89-1
M. Wt: 343.2 g/mol
InChI Key: PYZJOSDWHSYBKU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is a synthetic organic compound with a molecular formula of C16H20Cl2N2O2. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride typically involves a multi-step process. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to promote the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(3-pyridyl)-1,2,3,4-tetrahydro-isoquinoline
  • 6,7-Dimethoxy-1-(2-pyridyl)-1,2,3,4-tetrahydro-isoquinoline
  • 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-quinoline

Uniqueness

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.2ClH/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2;;/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJOSDWHSYBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
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6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
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6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
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6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
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6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
Reactant of Route 6
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride

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